molecular formula C11H6BrCl2NO2 B066870 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone CAS No. 175334-69-7

2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone

Cat. No. B066870
CAS RN: 175334-69-7
M. Wt: 334.98 g/mol
InChI Key: WYJZTLHKOJBVSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone is a chemical compound with the IUPAC name 2-bromo-1-[3-(2,4-dichlorophenyl)-5-isoxazolyl]ethanone . It has a molecular weight of 334.98 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H6BrCl2NO2/c12-5-10(16)11-4-9(15-17-11)7-2-1-6(13)3-8(7)14/h1-4H,5H2 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 334.98 . It is a white to yellow solid at room temperature . The storage temperature is 2-8°C .

Scientific Research Applications

Computational Studies and Reaction Mechanisms

A computational study explored the reactions between imidazole and various 2-bromo-1-arylethanones, including 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one, utilizing Density Functional Theory (DFT) calculations. This study offers insights into the chemical behavior and potential applications of compounds related to 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone in synthetic chemistry and drug design (Erdogan & Erdoğan, 2019).

Synthesis and Structural Analysis

Research on the synthesis of novel compounds involving 2-bromo-1-(2,4-dichlorophenyl)ethanone has led to the creation of molecules with potential medicinal applications. One study reported the preparation of 2-{5-[(1H-1,2,4-Triazol-1-yl)meth­yl]-1,3,4-oxadiazol-2-ylthio}-1-(2,4-dichloro­phen­yl)ethanone, highlighting the structural complexity and potential for biological activity of derivatives of 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone (Xu et al., 2005).

Enantioselective Synthesis and Biocatalysis

An innovative approach utilized a new Acinetobacter sp. isolate for the enantioselective synthesis of a chiral intermediate of Miconazole, showcasing the biocatalytic potential of microbial strains in transforming compounds akin to 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone into valuable chiral intermediates (Miao et al., 2019).

Safety And Hazards

The compound is classified as corrosive . The hazard statements associated with this compound are H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

properties

IUPAC Name

2-bromo-1-[3-(2,4-dichlorophenyl)-1,2-oxazol-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrCl2NO2/c12-5-10(16)11-4-9(15-17-11)7-2-1-6(13)3-8(7)14/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYJZTLHKOJBVSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NOC(=C2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrCl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384085
Record name 2-Bromo-1-[3-(2,4-dichlorophenyl)-1,2-oxazol-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone

CAS RN

175334-69-7
Record name 2-Bromo-1-[3-(2,4-dichlorophenyl)-1,2-oxazol-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.